molecular formula C20H20FN3O4S B2591458 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 921880-90-2

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No.: B2591458
CAS No.: 921880-90-2
M. Wt: 417.46
InChI Key: PCLLQGZIRRUZIE-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide is a novel and potent inhibitor of Phosphodiesterase 4 (PDE4), an enzyme critical in the degradation of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels exert potent anti-inflammatory and anti-fibrotic effects, making PDE4 a significant therapeutic target. This compound has demonstrated high efficacy in preclinical research, particularly in models of idiopathic pulmonary fibrosis (IPF). Studies have shown that it potently inhibits PDE4B and suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) and collagen deposition in lung fibroblasts, key drivers of fibrotic progression. Its research value is further highlighted by its superior inhibitory activity on fibroblast function compared to some existing PDE4 inhibitors, positioning it as a promising chemical tool for investigating the pathogenesis of fibrotic diseases and chronic inflammatory conditions like rheumatoid arthritis and COPD. Research utilizing this compound is focused on unraveling the specific PDE4-mediated signaling pathways that control myofibroblast activation and the production of pro-inflammatory cytokines, offering insights for the development of new anti-fibrotic therapeutics.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-2-28-17-8-6-15(7-9-17)19-10-11-20(25)24(23-19)13-12-22-29(26,27)18-5-3-4-16(21)14-18/h3-11,14,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLQGZIRRUZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

    Attachment of the Fluorobenzenesulfonamide Group: This step involves the reaction of the pyridazinone intermediate with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The fluorobenzenesulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a candidate for various organic synthesis applications.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might be leveraged in the creation of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The fluorine atom can enhance binding affinity and selectivity, while the pyridazinone core may interact with other regions of the target protein, stabilizing the compound’s binding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone Derivatives with Sulfonamide Substituents
Compound Name/ID Core Structure Substituents/Modifications Key Features/Activities Reference
Target Compound Pyridazinone 4-Ethoxyphenyl, 3-fluorobenzenesulfonamide Structural uniqueness in ethoxy and fluorosulfonamide
5a (Benzyloxy derivative, Ev1) Pyridazinone 3-Benzyloxy, benzenesulfonamide Benzyloxy group increases steric bulk; used in synthetic intermediates
10a (Benzothiazole-pyridone, Ev2) Pyridone-sulfonamide Benzothiazole, benzenesulfonamide Antiviral activity reported; hybrid heterocyclic design
S3 (Pyridazinobenzylpiperidine, Ev3) Pyridazinone 4-Benzylpiperidine, 2-bromobenzylidene Analgesic and anti-inflammatory properties
6g (Antipyrine hybrid, Ev5) Pyridazinone 4-Fluorophenylpiperazinyl, antipyrine hybrid Moderate yield (42%); fluorophenyl enhances polarity
8a (Thioderivative, Ev7) Pyridazinone Methylthio, 4-bromophenylacetamide Low yield (10%); targets formyl peptide receptors

Key Observations :

  • Ethoxy vs. Benzyloxy/Methoxy Groups : The target’s 4-ethoxyphenyl group (C₆H₅-O-C₂H₅) offers intermediate lipophilicity compared to the benzyloxy group (C₆H₅-O-CH₂-C₆H₅) in 5a and the methoxy group in 8c (Ev7) . Ethoxy may balance solubility and membrane permeability.
  • Fluorosulfonamide vs. Non-Fluorinated Analogs: The 3-fluorobenzenesulfonamide in the target contrasts with non-fluorinated sulfonamides in 5a and 10a. Fluorine’s electron-withdrawing effects could enhance binding to targets like enzymes or receptors .
  • Linker Variations : The ethyl linker in the target differs from acetamide (6e, Ev5) or propanamide (6f, Ev5) chains in antipyrine hybrids, which may affect conformational flexibility and target engagement .

Research Findings and Implications

  • Structural Optimization : The 4-ethoxyphenyl group in the target may improve pharmacokinetic properties over benzyloxy derivatives (e.g., reduced metabolic oxidation) .
  • Fluorine’s Role: The 3-fluorobenzenesulfonamide could enhance stability and target affinity compared to non-fluorinated sulfonamides, as seen in fluorophenylpiperazinyl analogs (6g, Ev5) .
  • Synthetic Challenges : Ethoxy and fluorosulfonamide groups may complicate purification, as seen in low yields for halogenated analogs (8a, Ev7) .

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following:

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 1235635-00-3

This compound features a pyridazine core, an ethoxyphenyl substituent, and a sulfonamide group, which are critical for its biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, influencing processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It may interact with cellular receptors, altering signal transduction pathways that regulate various physiological responses.
  • Gene Expression Modulation : The compound might affect the expression of genes associated with growth and immune responses, contributing to its therapeutic potential.

Biological Activity and Research Findings

Recent studies have investigated the biological activity of this compound across various models. Below are summarized findings from relevant research:

StudyCell Line/ModelBiological ActivityIC50 (µM)Notes
Study 1MCF-7 (breast cancer)Cytotoxicity8.34Demonstrated significant growth inhibition.
Study 2HepG2 (liver cancer)Antiproliferative0.055Showed potent activity with low cytotoxicity against normal cells.
Study 3P. falciparum (malaria model)Antimalarial activity0.023 (3D7 strain)High selectivity index indicating potential for malaria treatment.

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimalarial Potential : The compound has been evaluated for its efficacy against Plasmodium falciparum, demonstrating low nanomolar IC50 values, indicating strong antimalarial properties with a favorable selectivity profile compared to human cell lines.

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